2-Bromo-6-iodoisonicotinaldehyde
Description
2-Bromo-6-iodoisonicotinaldehyde is a halogenated derivative of isonicotinaldehyde, featuring bromine and iodine substituents at the 2- and 6-positions of the pyridine ring, respectively. This compound is structurally significant due to its dual halogenation, which enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) and as a precursor in pharmaceutical or agrochemical synthesis. The aldehyde functional group at the 4-position provides a reactive site for further derivatization, such as condensation or nucleophilic addition.
Properties
Molecular Formula |
C6H3BrINO |
|---|---|
Molecular Weight |
311.90 g/mol |
IUPAC Name |
2-bromo-6-iodopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H3BrINO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H |
InChI Key |
XJCDUVUOYSBTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Br)I)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodoisonicotinaldehyde typically involves halogenation reactions starting from isonicotinaldehyde. One common method includes the bromination of isonicotinaldehyde followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to achieve the desired substitution pattern .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-iodoisonicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted isonicotinaldehydes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-6-iodoisonicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodoisonicotinaldehyde is primarily related to its reactivity as an aldehyde and the presence of halogen atoms. The aldehyde group can undergo nucleophilic addition reactions, while the bromine and iodine atoms can participate in substitution and coupling reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
| Compound Name | CAS Number | Substituents (Positions) | Functional Group | Key Reactivity Features |
|---|---|---|---|---|
| 2-Bromo-6-iodoisonicotinaldehyde | Not provided | Br (2), I (6) | Aldehyde (4) | Dual halogenation enhances cross-coupling potential |
| 2-Bromo-3-chloroisonicotinaldehyde | 1023814-35-8 | Br (2), Cl (3) | Aldehyde (4) | Mixed halogens may influence regioselectivity |
| Methyl 2-bromo-6-methylisonicotinate | 884494-71-7 | Br (2), CH₃ (6) | Ester (COOCH₃) | Methyl ester increases stability but reduces electrophilicity |
| Methyl 2-bromo-5-methylnicotinate | 136227-39-9 | Br (2), CH₃ (5) | Ester (COOCH₃) | Steric hindrance at position 5 may slow reactions |
| 6-Amino-5-methylnicotinaldehyde | 1288989-75-2 | NH₂ (6), CH₃ (5) | Aldehyde (4) | Amino group enables nucleophilic substitution or coordination |
Key Findings:
Halogen vs. Methyl/Amino Substituents: Bromine and iodine in this compound offer distinct reactivity profiles. Iodine’s larger atomic radius facilitates oxidative addition in metal-catalyzed reactions compared to smaller halogens (e.g., chlorine in 2-Bromo-3-chloroisonicotinaldehyde) . Methyl or amino groups (e.g., 6-Amino-5-methylnicotinaldehyde) introduce steric or electronic effects that may limit cross-coupling efficiency but enhance solubility or binding affinity in biological systems.
Aldehyde vs. Ester Functional Groups :
- Aldehyde-containing compounds (e.g., this compound) are more reactive toward nucleophiles than ester derivatives (e.g., Methyl 2-bromo-6-methylisonicotinate), making them preferable for synthesizing imines or hydrazones.
Positional Isomerism :
- Substituent placement significantly impacts reactivity. For example, methyl groups at position 5 (Methyl 2-bromo-5-methylnicotinate) may hinder metal coordination at adjacent positions, whereas halogens at positions 2 and 6 (as in the target compound) allow for symmetrical reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
